molecular formula C14H13N3O2 B13547473 3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione

Cat. No.: B13547473
M. Wt: 255.27 g/mol
InChI Key: MDZKPPOXISVQGC-UHFFFAOYSA-N
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Description

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione is a heterocyclic compound that features a pyrazole ring attached to a piperidinedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione typically involves the reaction of a pyrazole derivative with a piperidinedione precursor. One common method involves the condensation of 4-phenyl-1H-pyrazole with 2,6-piperidinedione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its cytotoxic properties against cancer cell lines and its potential as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-1H-pyrazole
  • 2,6-Piperidinedione
  • 1,3-diphenyl-1H-pyrazole

Uniqueness

3-(4-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione is unique due to its combined pyrazole and piperidinedione structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-(4-phenylpyrazol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)16-13)17-9-11(8-15-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,16,18,19)

InChI Key

MDZKPPOXISVQGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

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